An In-depth Technical Guide to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (4-Bromobenzocyclobutene)
An In-depth Technical Guide to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (4-Bromobenzocyclobutene)
CAS Number: 1073-39-8
This technical guide provides a comprehensive overview of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, more commonly known as 4-Bromobenzocyclobutene. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
4-Bromobenzocyclobutene is a colorless to light yellow liquid at room temperature.[1][2] It is a versatile building block in organic synthesis, primarily due to the reactivity of its strained four-membered ring and the presence of a bromine atom on the aromatic ring.[2][3]
Table 1: Physical and Chemical Properties of 4-Bromobenzocyclobutene
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇Br | [1] |
| Molecular Weight | 183.05 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 118-119 °C at 20 Torr | [3] |
| Density | 1.470 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.589 | |
| Flash Point | 100 °C (212 °F) | |
| Storage Temperature | 2-8°C | |
| InChI Key | GMHHTGYHERDNLO-UHFFFAOYSA-N | |
| SMILES | Brc1ccc2CCc2c1 |
Synthesis
The most common synthetic route to 4-Bromobenzocyclobutene involves the bromination of benzocyclobutene. Several methods have been reported, with variations in reagents and reaction conditions.
Synthesis of Benzocyclobutene (Precursor)
A general procedure for the synthesis of the precursor, benzocyclobutene, involves the pyrolysis of α-chloro-o-xylene at approximately 800 °C and 0.5 mbar, yielding benzocyclobutene in about 45% yield.[2][3]
Bromination of Benzocyclobutene
A widely cited method for the synthesis of 4-Bromobenzocyclobutene is the direct bromination of benzocyclobutene.
Experimental Protocol: Bromination in Water
This protocol is adapted from a reported synthesis of 4-Bromobenzocyclobutene.[3]
-
Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an ice bath, add benzocyclobutene (2g, 20 mmol) and water (12 mL).
-
Bromination: Cool the mixture in an ice bath and stir at 450 rpm in the dark. Slowly add liquid bromine (1.2 mL, 20 mmol) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4.5 hours in the dark.
-
Workup: Extract the reaction mixture with n-hexane. Adjust the pH of the aqueous layer to 7. Collect the organic phase and remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to yield 4-Bromobenzocyclobutene as a colorless liquid. The reported selective yield for monobromination is 76.9%.[3]
Spectroscopic Data
Table 2: Spectroscopic Data for 4-Bromobenzocyclobutene
| Technique | Data Availability | Source(s) |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Mentioned in characterization | [2] |
| Mass Spectrometry | Mentioned in characterization | [2] |
| Infrared (IR) Spectroscopy | Spectrum available for analogous compounds | [5][6] |
| UV-Visible Spectroscopy | Mentioned in characterization of derivatives | [2] |
Researchers requiring detailed spectral data are encouraged to consult the cited literature and commercial supplier databases.[4][7]
Reactivity and Synthetic Applications
The synthetic utility of 4-Bromobenzocyclobutene stems from two key reactive sites: the strained four-membered ring and the carbon-bromine bond.
Thermolysis and Cycloaddition Reactions
Upon heating to around 180-220 °C, the cyclobutene ring of benzocyclobutene and its derivatives undergoes a conrotatory ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate. This intermediate can then participate in various cycloaddition reactions, most notably [4+2] Diels-Alder reactions, with a suitable dienophile. This reactivity is a powerful tool for the construction of complex polycyclic systems.[2]
Cross-Coupling Reactions
The bromine atom on the aromatic ring of 4-Bromobenzocyclobutene serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
4.2.1. Suzuki Coupling
The Suzuki coupling reaction enables the formation of a C-C bond between 4-Bromobenzocyclobutene and an organoboron compound, typically a boronic acid.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Adapted)
The following is a general procedure adapted from a Suzuki coupling of a similar aryl bromide.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromobenzocyclobutene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
4.2.2. Heck Coupling
The Heck reaction facilitates the coupling of 4-Bromobenzocyclobutene with an alkene, such as styrene, to form a substituted alkene.
Experimental Protocol: Heck Coupling with Styrene (Adapted)
The following is a general procedure adapted from a Heck coupling of a similar aryl bromide.[9]
-
Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, combine 4-Bromobenzocyclobutene (1.0 mmol), styrene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture under an inert atmosphere at 80-120 °C for several hours.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki coupling.
4.2.3. Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between 4-Bromobenzocyclobutene and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Adapted)
The following is a general procedure adapted from a Sonogashira coupling of a similar aryl bromide.[10]
-
Reaction Setup: To a flask, add 4-Bromobenzocyclobutene (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base (e.g., triethylamine) and phenylacetylene (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki coupling.
Applications in Drug Development and Materials Science
Drug Development
The benzocyclobutene moiety is a valuable scaffold in medicinal chemistry. Its rigid structure can be used to orient functional groups in a specific and predictable manner, which is crucial for binding to biological targets.
-
Ivabradine: A key intermediate in the synthesis of Ivabradine, a heart rate-lowering medication, is a benzocyclobutene derivative.[11][12] The synthesis involves the coupling of (S)-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamine with a benzazepinone derivative.[13][14]
-
General Anesthetics: A series of novel benzocyclobutene derivatives have been synthesized and evaluated as general anesthetics. Structure-activity relationship (SAR) studies have shown that the presence of a fused four-membered ring can significantly improve the safety profile. Further optimization revealed that small hydrogen bond acceptor groups on the benzocyclobutene scaffold lead to potent anesthetic activity with a broad therapeutic window.[15]
Materials Science
4-Bromobenzocyclobutene is a precursor to various benzocyclobutene-based monomers used in the production of high-performance polymers. The thermal ring-opening of the benzocyclobutene unit allows for cross-linking, leading to polymers with excellent thermal stability, low dielectric constants, and low moisture absorption. These properties make them suitable for applications in the microelectronics industry as insulating layers and encapsulants.
References
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- 2. 4-Bromobenzocyclobutene | 1073-39-8 [amp.chemicalbook.com]
- 3. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromobenzocyclobutene(1073-39-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromobenzyl bromide(589-15-1) IR Spectrum [chemicalbook.com]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 7. 1073-39-8|3-Bromobicyclo[4.2.0]octa-1,3,5-triene|BLD Pharm [bldpharm.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. sctunisie.org [sctunisie.org]
- 10. benchchem.com [benchchem.com]
- 11. Ivabradine synthesis - chemicalbook [chemicalbook.com]
- 12. PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF - Patent 2739610 [data.epo.org]
- 13. medkoo.com [medkoo.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
